molecular formula C8H11NO B122099 (R)-(-)-2-Phenylglycinol CAS No. 56613-80-0

(R)-(-)-2-Phenylglycinol

Cat. No.: B122099
CAS No.: 56613-80-0
M. Wt: 137.18 g/mol
InChI Key: IJXJGQCXFSSHNL-QMMMGPOBSA-N
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Description

®-(-)-2-Phenylglycinol is a chiral amino alcohol with the molecular formula C8H11NO. It is an important compound in organic chemistry due to its applications in asymmetric synthesis and as a chiral building block in pharmaceuticals. The compound is characterized by its phenyl group attached to the second carbon of glycinol, making it an enantiomerically pure substance.

Preparation Methods

Synthetic Routes and Reaction Conditions: ®-(-)-2-Phenylglycinol can be synthesized through several methods. One common approach involves the reduction of ®-2-Phenylglycine using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions. Another method includes the asymmetric reduction of 2-Phenylglyoxal using chiral catalysts.

Industrial Production Methods: In industrial settings, ®-(-)-2-Phenylglycinol is often produced through the catalytic hydrogenation of 2-Phenylglyoxal in the presence of chiral ligands. This method ensures high enantiomeric purity and is scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: ®-(-)-2-Phenylglycinol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Phenylglycine using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The compound can be further reduced to form 2-Phenylethanol.

    Substitution: It can participate in nucleophilic substitution reactions to form derivatives such as ethers and esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: 2-Phenylglycine.

    Reduction: 2-Phenylethanol.

    Substitution: Various ethers and esters depending on the substituent used.

Scientific Research Applications

®-(-)-2-Phenylglycinol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the production of chiral drugs.

    Industry: ®-(-)-2-Phenylglycinol is employed in the manufacture of agrochemicals and fine chemicals due to its chiral properties.

Mechanism of Action

The mechanism of action of ®-(-)-2-Phenylglycinol involves its interaction with various molecular targets, primarily through hydrogen bonding and hydrophobic interactions. In enzymatic reactions, it acts as a substrate or inhibitor, influencing the activity of enzymes by binding to their active sites. The compound’s chiral nature allows it to selectively interact with specific enantiomers of other molecules, making it valuable in asymmetric synthesis.

Comparison with Similar Compounds

    (S)-(+)-2-Phenylglycinol: The enantiomer of ®-(-)-2-Phenylglycinol, which has similar chemical properties but different biological activities.

    2-Phenylethanol: A structurally similar compound that lacks the amino group.

    2-Phenylglycine: An amino acid derivative that can be synthesized from ®-(-)-2-Phenylglycinol.

Uniqueness: ®-(-)-2-Phenylglycinol is unique due to its chiral nature, which allows it to be used in enantioselective synthesis. Its ability to form specific interactions with other chiral molecules makes it a valuable tool in the development of pharmaceuticals and other fine chemicals.

Properties

IUPAC Name

(2R)-2-amino-2-phenylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO/c9-8(6-10)7-4-2-1-3-5-7/h1-5,8,10H,6,9H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJXJGQCXFSSHNL-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10205180
Record name (R)-beta-Aminophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56613-80-0
Record name (-)-Phenylglycinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56613-80-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (R)-beta-Aminophenethyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10205180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-β-aminophenethyl alcohol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.789
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Phenylglycinol, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZKT57P3QLR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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